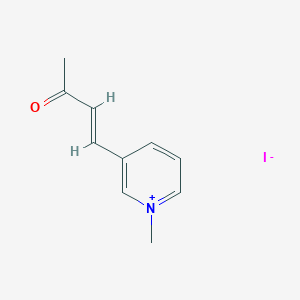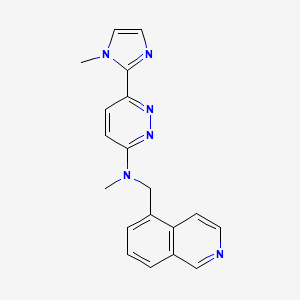![molecular formula C16H23N3O3 B5404352 6-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5404352.png)
6-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid is a complex organic compound that features both imidazole and cyclohexene moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid typically involves multiple steps. One common approach is to start with the preparation of the imidazole derivative, which can be synthesized through the condensation reaction of 3-(1H-imidazol-1-yl)propan-1-amine with various aldehydes . The cyclohexene moiety can be introduced through a Diels-Alder reaction, followed by functional group modifications to introduce the carboxylic acid and other substituents .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is typically purified through crystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
6-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to modify the imidazole ring or the cyclohexene moiety.
Substitution: Nucleophilic substitution reactions can be carried out to replace specific substituents on the imidazole ring or the cyclohexene ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
6-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 6-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, affecting their activity. The compound may also interact with cellular membranes or proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazole derivatives: Compounds like 1H-imidazole-4-carboxylic acid and 1H-imidazole-2-carboxaldehyde share structural similarities with the imidazole moiety.
Cyclohexene derivatives: Compounds such as 3,4-dimethylcyclohexene and 1,2-dimethylcyclohexene are structurally related to the cyclohexene part of the molecule.
Uniqueness
6-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid is unique due to the combination of the imidazole and cyclohexene moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Eigenschaften
IUPAC Name |
6-(3-imidazol-1-ylpropylcarbamoyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-11-8-13(14(16(21)22)9-12(11)2)15(20)18-4-3-6-19-7-5-17-10-19/h5,7,10,13-14H,3-4,6,8-9H2,1-2H3,(H,18,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCWGDJNDACBHMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(C(C1)C(=O)NCCCN2C=CN=C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5404296.png)
![4-benzyl-5-(1-{[(2S)-5-oxo-2-pyrrolidinyl]carbonyl}-4-piperidinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5404304.png)
![3-({[2-(1-CYCLOHEXENYL)ETHYL]AMINO}CARBONYL)BICYCLO[2.2.2]OCT-5-ENE-2-CARBOXYLIC ACID](/img/structure/B5404308.png)



![2-phenoxy-N-[4-(1-pyrrolidinyl)benzyl]propanamide](/img/structure/B5404346.png)
![(5E)-5-[[3-[(2-methylphenyl)methoxy]phenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5404357.png)
![2-{[4-ALLYL-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(3-CYANO-2-THIENYL)ACETAMIDE](/img/structure/B5404359.png)

![2-(Furan-2-yl)-1-[1-(1-phenylpyrazol-4-yl)ethyl]imidazole](/img/structure/B5404367.png)
![2-{[2-(2-furyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl]amino}-N-methylethanesulfonamide dihydrochloride](/img/structure/B5404374.png)
![5-[(2,1,3-benzothiadiazol-4-ylmethyl)thio]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5404382.png)
